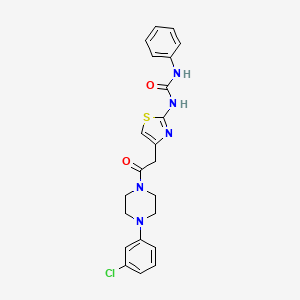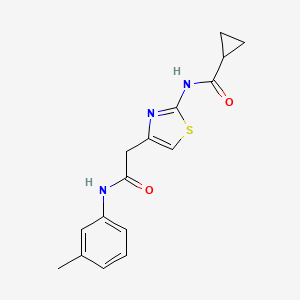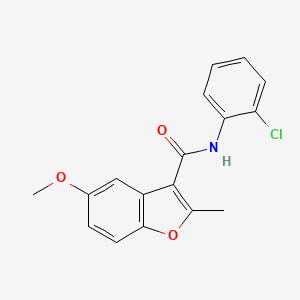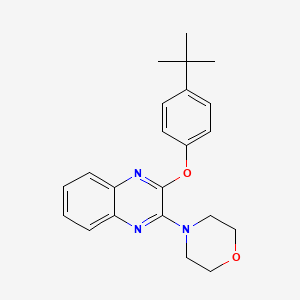
1-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-1,3-THIAZOL-2-YL)-1-PHENYLUREA is a complex organic compound that features a piperazine ring, a thiazole ring, and a phenylurea moiety
Preparation Methods
The synthesis of 3-(4-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-1,3-THIAZOL-2-YL)-1-PHENYLUREA typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form the 3-chlorophenylpiperazine intermediate.
Thiazole Ring Formation: The intermediate is then reacted with thioamide and an appropriate aldehyde to form the thiazole ring.
Urea Formation: The final step involves the reaction of the thiazole derivative with phenyl isocyanate to form the phenylurea moiety.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-(4-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-1,3-THIAZOL-2-YL)-1-PHENYLUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole rings, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly for its activity on central nervous system receptors.
Biological Research: It is used in studies related to its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-1,3-THIAZOL-2-YL)-1-PHENYLUREA involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the thiazole and phenylurea moieties may contribute to binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Properties
Molecular Formula |
C22H22ClN5O2S |
|---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
1-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylurea |
InChI |
InChI=1S/C22H22ClN5O2S/c23-16-5-4-8-19(13-16)27-9-11-28(12-10-27)20(29)14-18-15-31-22(25-18)26-21(30)24-17-6-2-1-3-7-17/h1-8,13,15H,9-12,14H2,(H2,24,25,26,30) |
InChI Key |
ISQHWDWLBAOVQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzhydryl-2-(3,8,8-trimethyl-8,9-dihydro-6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluoren-1-ylsulfanyl)-acetamide](/img/structure/B11276669.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B11276676.png)
![N-(2,3-Dimethylphenyl)-1-({3-methyl-5-[(1E)-2-(2,4,6-trimethylphenyl)ethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide](/img/structure/B11276693.png)
![N-{2-[3-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11276697.png)
![2-(4-Methoxyphenyl)-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)acetamide](/img/structure/B11276708.png)
![2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)propanamide](/img/structure/B11276716.png)

![2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11276725.png)
![N-(4-chlorophenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11276733.png)
![1-(3-Chlorophenyl)-3-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)urea](/img/structure/B11276734.png)



![5-Oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B11276754.png)
